2-Bromo-5-chloropyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4BrClN2O2S |
|---|---|
Molecular Weight |
271.52 g/mol |
IUPAC Name |
2-bromo-5-chloropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H4BrClN2O2S/c6-5-4(12(8,10)11)1-3(7)2-9-5/h1-2H,(H2,8,10,11) |
InChI Key |
LNIYJEQQIHMQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)Br)Cl |
Origin of Product |
United States |
Context Within Halogenated Pyridine and Sulfonamide Chemistry
The scientific interest in 2-Bromo-5-chloropyridine-3-sulfonamide is best understood by examining the importance of its constituent chemical motifs: halogenated pyridines and sulfonamides.
Halogenated pyridines are a class of heterocyclic compounds that are fundamental to the development of a wide array of chemical products, including pharmaceuticals and agrochemicals. chemimpex.com The pyridine (B92270) ring itself is a common feature in many biologically active molecules. rsc.org The addition of halogen atoms, such as bromine and chlorine, to the pyridine structure significantly influences its electronic properties and reactivity. This makes halogenated pyridines versatile intermediates in organic synthesis, amenable to a variety of cross-coupling and substitution reactions for the construction of more complex molecular architectures. chemimpex.com
Sulfonamides (compounds containing the -SO₂NH₂ functional group) are a cornerstone of medicinal chemistry. rsc.org This class of compounds exhibits a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netmdpi.com The sulfonamide group can act as a key pharmacophore, interacting with biological targets and influencing the physicochemical properties of a molecule, such as its solubility and ability to cross cell membranes. mdpi.com The development of sulfonamide-based drugs has a long and successful history, and new derivatives continue to be explored for various therapeutic applications. eurjchem.com
Significance As a Chemical Scaffold and Advanced Synthetic Intermediate
Precursor Synthesis
The construction of the target sulfonamide begins with the synthesis of crucial halogenated pyridine (B92270) intermediates and the subsequent formation of a sulfonyl chloride precursor.
Synthesis of Halogenated Pyridine Intermediates: 2-Bromo-5-chloropyridine
A primary precursor, 2-bromo-5-chloropyridine, is commonly synthesized from 2-amino-5-chloropyridine (B124133) via a Sandmeyer-type reaction. This process involves the diazotization of the amino group followed by displacement with a bromide ion.
In a typical procedure, 2-amino-5-chloropyridine is treated with a solution of sodium nitrite (B80452) in a strong acidic medium like hydrobromic acid (HBr) at low temperatures (typically below 10°C) to form the corresponding diazonium salt. acs.orgox.ac.uk Bromine is also added to the reaction mixture. acs.orgox.ac.uk The reaction is carefully controlled to manage the exothermic nature of the diazotization. The resulting diazonium salt is then decomposed, and the desired 2-bromo-5-chloropyridine is obtained. The product is often isolated as a solid and can be purified by recrystallization. acs.org High yields, often exceeding 90%, have been reported for this transformation. acs.org
| Starting Material | Reagents | Key Conditions | Product | Yield |
| 2-Amino-5-chloropyridine | 1. HBr (48%), Bromine 2. Sodium Nitrite (aq.) 3. NaOH (aq.) | <10°C for diazotization, then warming to 20-25°C | 2-Bromo-5-chloropyridine | 93% |
Formation of Sulfonyl Chloride Precursors: 5-Bromo-2-chloropyridine-3-sulfonyl chloride
The formation of the sulfonyl chloride group on the pyridine ring is a critical step. While specific literature detailing the synthesis of 5-bromo-2-chloropyridine-3-sulfonyl chloride is not abundant, its preparation can be inferred from general methods for the synthesis of pyridine sulfonyl chlorides. One common approach involves the chlorosulfonation of a corresponding pyridine derivative.
Alternatively, a more versatile method starts from an amino-substituted pyridine. For instance, the synthesis of pyridine-3-sulfonyl chloride can be achieved from 3-aminopyridine (B143674). This involves a diazotization reaction in the presence of a sulfur dioxide equivalent and a copper catalyst. The process begins with the formation of a diazonium salt from the amine, which is then reacted to introduce the sulfonyl chloride group.
A general procedure for preparing chlorinated pyridine sulfonic acid chlorides involves reacting a hydroxypyridine-sulfonic acid with a mixture of phosphorus trichloride (B1173362) and chlorine gas. The reaction mixture is heated, and the resulting phosphorus oxychloride and excess phosphorus trichloride are removed by distillation to yield the desired chlorinated pyridine-sulfonyl chloride.
Formation of the this compound Moiety
With the sulfonyl chloride precursor in hand, the final step is the formation of the sulfonamide. This can be achieved through conventional amination reactions or more advanced functionalization approaches.
Conventional Amination Reactions from Sulfonyl Chlorides
The most direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. In the case of this compound, 5-bromo-2-chloropyridine-3-sulfonyl chloride would be treated with an ammonia source. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The chemoselectivity of amination on halogenated pyridines can be influenced by the reaction conditions. For instance, in the amination of 5-bromo-2-chloro-3-fluoropyridine, palladium-catalyzed conditions with a Xantphos ligand favor substitution at the bromide position. researchgate.net Conversely, in the absence of a palladium catalyst under neat conditions, nucleophilic substitution is preferred at the 2-chloro position. researchgate.net This highlights the importance of carefully selecting reaction conditions to achieve the desired regioselectivity.
| Substrate | Amine Source | Conditions | Product |
| 5-Bromo-2-chloropyridine-3-sulfonyl chloride | Ammonia (or equivalent) | Base (e.g., pyridine, triethylamine), inert solvent | This compound |
Advanced Functionalization Approaches
Modern synthetic methods offer alternative strategies for the formation and subsequent modification of sulfonamides, often under milder conditions and with broader functional group tolerance.
Recent advancements have focused on the late-stage functionalization of pre-existing sulfonamides, which are often considered synthetically inert. acs.orgox.ac.ukacs.org Photocatalysis has emerged as a powerful tool in this regard, enabling the activation of sulfonamides to form sulfonyl radical intermediates. acs.orgox.ac.ukacs.org
This approach typically involves the conversion of a primary sulfonamide into an N-sulfonylimine, which then serves as a precursor to the sulfonyl radical under photocatalytic conditions. acs.org A metal-free photocatalyst, upon irradiation with visible light, can promote the formation of the sulfonyl radical. acs.orgox.ac.uk This reactive intermediate can then participate in a variety of transformations, such as addition to alkenes, allowing for the introduction of diverse functional groups at a late stage in the synthesis. acs.orgox.ac.ukacs.org This strategy provides a versatile platform for diversifying sulfonamide-containing molecules. acs.orgox.ac.ukacs.org
| Strategy | Key Intermediate | Method | Application |
| Late-Stage Functionalization | Sulfonyl Radical | Metal-free Photocatalysis (Energy Transfer) | Hydrosulfonylation of alkenes, diversification of sulfonamide core |
Another photocatalytic approach involves a three-component coupling of aryl radicals, a sulfur dioxide surrogate (like K₂S₂O₅), and an amine. This method allows for the modular synthesis of arylsulfonamides from abundant phenolic precursors via their triflates, utilizing sodium iodide as a dual-functional transfer reagent under UV light. rsc.org This transition-metal-free method offers a sustainable alternative for constructing sulfonamide scaffolds. rsc.org
Metal-Catalyzed Sulfonamide Formation
The direct, metal-catalyzed introduction of a sulfonamide group onto a pyridine ring, particularly at the C-3 position of a pre-existing 2-bromo-5-chloropyridine, is a challenging transformation. However, principles from modern cross-coupling chemistry offer potential pathways. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of aryl sulfonamides from aryl halides or arylboronic acids.
One potential, though not yet specifically documented for this compound, metal-catalyzed approach could involve a palladium-catalyzed sulfamoylation of a 2-bromo-5-chloro-3-pyridylmetal species. More commonly, palladium-catalyzed methods are employed for the coupling of aryl halides with sulfonamides. A hypothetical pathway could involve the conversion of 2-bromo-5-chloropyridine to an organoborane intermediate, which could then undergo a palladium-catalyzed coupling with a sulfamoylating agent.
A more established general method for forming aryl sulfonamides involves the reaction of an arylsulfonyl chloride with an amine. While the final C-N bond formation is not metal-catalyzed, the synthesis of the arylsulfonyl chloride precursor can be achieved through metal-catalyzed processes. For example, a palladium-catalyzed chlorosulfonylation of an arylboronic acid can yield the corresponding arylsulfonyl chloride. nih.gov This intermediate can then be readily converted to the desired sulfonamide. nih.gov
| Strategy | Key Metal Catalyst | Reactants | General Applicability |
|---|---|---|---|
| Palladium-Catalyzed Aminosulfonylation | Palladium | Aryl Halide, Sulfur Dioxide Source, Amine | Established for a range of aryl halides. |
| Palladium-Catalyzed Chlorosulfonylation | Palladium | Arylboronic Acid, Chlorosulfonating Agent | Provides the sulfonyl chloride precursor. nih.gov |
Total Synthesis Considerations and Optimized Routes
The total synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct placement of the substituents. An optimized route would prioritize readily available starting materials, high-yielding steps, and straightforward purification procedures. A plausible and efficient synthetic route would commence with the synthesis of the pyridine core, followed by functionalization at the 3-position.
A common starting material for such a synthesis is 3-aminopyridine. The synthesis of the intermediate, pyridine-3-sulfonyl chloride, can be achieved from 3-aminopyridine through a diazotization reaction followed by a sulfonyl chlorination. google.com This intermediate is then reacted with ammonia to form pyridine-3-sulfonamide. chemicalbook.com
However, to arrive at the target compound, this compound, a more direct approach starting from a pre-functionalized pyridine ring is often more efficient. A potential optimized route is outlined below:
Synthesis of 2-Bromo-5-chloropyridine: This key intermediate is typically synthesized from 2-amino-5-chloropyridine via a Sandmeyer-type reaction. The amino group is first diazotized using sodium nitrite in the presence of a strong acid, such as hydrobromic acid, and then displaced with a bromide ion. chemicalbook.com
Introduction of the Sulfonyl Chloride Group: The next step is the introduction of a sulfonyl chloride group at the 3-position of 2-bromo-5-chloropyridine. This can be a challenging step due to the electronic nature of the substituted pyridine ring. One potential method is directed ortho-metalation. However, a more classical approach involves electrophilic sulfonation. Due to the deactivating nature of the bromo and chloro substituents, harsh conditions may be required. A more feasible route involves the synthesis of 2-bromo-5-chloro-3-aminopyridine, which can then undergo a diazotization-sulfonation sequence.
Formation of the Sulfonamide: Once the 2-bromo-5-chloropyridine-3-sulfonyl chloride is obtained, the final step is the reaction with ammonia to form the sulfonamide. This is a standard and generally high-yielding nucleophilic substitution reaction. chemicalbook.com
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Diazotization and Bromination | 2-Amino-5-chloropyridine, NaNO₂, HBr | 2-Bromo-5-chloropyridine |
| 2 | Nitration | 2-Bromo-5-chloropyridine, HNO₃, H₂SO₄ | 2-Bromo-5-chloro-3-nitropyridine |
| 3 | Reduction | 2-Bromo-5-chloro-3-nitropyridine, Fe, HCl | 3-Amino-2-bromo-5-chloropyridine |
| 4 | Diazotization and Sulfonyl Chlorination | 3-Amino-2-bromo-5-chloropyridine, NaNO₂, HCl, SO₂, CuCl₂ | 2-Bromo-5-chloropyridine-3-sulfonyl chloride |
| 5 | Amination | 2-Bromo-5-chloropyridine-3-sulfonyl chloride, NH₃ | This compound |
This proposed route leverages well-established chemical transformations to construct the target molecule in a logical and efficient manner.
Chemical Reactivity and Transformation Pathways
Reactivity of the Halogen Substituents on the Pyridine (B92270) Ring
The reactivity of 2-Bromo-5-chloropyridine-3-sulfonamide is dominated by the two halogen substituents at the C2 and C5 positions. The pyridine nitrogen and the C3-sulfonamide group are strongly electron-withdrawing, which significantly influences the electron density of the aromatic ring and the lability of the carbon-halogen bonds. This electronic setup makes the compound an excellent substrate for various coupling and substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For dihalogenated substrates like this compound, the key challenge and opportunity lie in achieving site-selectivity. The general order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F, which is primarily based on the carbon-halogen bond dissociation energies. rsc.org Therefore, the C2-Br bond is expected to be significantly more reactive than the C5-Cl bond under typical palladium-catalyzed conditions.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most versatile cross-coupling methods. libretexts.org In the case of this compound, a selective reaction is anticipated at the more reactive C2-Br position. The reaction involves an oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product, regenerating the catalyst. mdpi.com The strong electron-withdrawing nature of the sulfonamide group at the C3 position is expected to further activate the C2 position, enhancing the rate of the initial oxidative addition step. This inherent reactivity difference allows for the selective synthesis of 2-aryl-5-chloropyridine-3-sulfonamides. Subsequent coupling at the C5-Cl position would require more forcing conditions.
Table 1: Predicted Site-Selectivity in Suzuki-Miyaura Coupling This table is based on established principles of chemical reactivity.
| Reactive Site | Coupling Partner | Catalyst System | Predicted Outcome | Rationale |
|---|---|---|---|---|
| C2-Br | Arylboronic acid | Standard Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Selective mono-arylation at C2 | Higher reactivity of C-Br vs. C-Cl bond in oxidative addition. rsc.org |
| C5-Cl | Arylboronic acid | Specialized catalyst system / harsher conditions | Arylation at C5 after C2 has reacted | Lower reactivity of C-Cl bond requires more energy/more active catalyst. rsc.org |
Ullmann-type reactions, which are copper-catalyzed, are typically used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org These reactions often require high temperatures and polar solvents. wikipedia.org The reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups, making this compound a suitable substrate. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org Similar to palladium-catalyzed couplings, the greater reactivity of the aryl bromide compared to the aryl chloride would favor a selective Ullmann coupling at the C2 position.
The Kumada-Corriu reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner, typically with a palladium or nickel catalyst. This reaction is a powerful method for forming carbon-carbon bonds. When applied to a dihalogenated substrate like this compound, the reaction is expected to proceed preferentially at the C2-Br bond. nih.gov The choice of catalyst and reaction conditions is critical to prevent side reactions, given the high reactivity of Grignard reagents.
Achieving selective functionalization at either the C2 or C5 position is a primary goal when using dihalogenated pyridines in synthesis. While the intrinsic reactivity favors the C-Br bond, modern catalysis offers methods to control or even invert this selectivity. rsc.orgacs.org
Several factors can be manipulated to control the reaction site:
Nature of the Halogen : As established, the C-Br bond at C2 is inherently more reactive than the C-Cl bond at C5. This provides a natural basis for selectivity. rsc.org
Catalyst and Ligand Choice : The electronic and steric properties of the phosphine (B1218219) ligands on the palladium catalyst can dramatically influence site-selectivity. Bulky, electron-rich ligands can alter the catalyst's preference, sometimes enabling reactions at the less reactive site. In some systems, specific catalysts like Pd clusters or nanoparticles have been shown to favor the atypical C4 position in 2,4-dibromopyridine, suggesting that catalyst speciation is a key control element. acs.orgpreprints.org
Reaction Conditions : The choice of base, solvent, and temperature can fine-tune the reaction's outcome. Furthermore, ligand-free conditions, sometimes referred to as "Jeffery" conditions, have been shown to produce unconventional C5-selectivity in the cross-coupling of 2,5-dichloropyridine, potentially through the involvement of palladium nanoparticles. nih.gov
Table 2: Factors for Controlling Site-Selectivity in Dihalopyridine Cross-Coupling
| Factor | Influence on Selectivity | Example Principle |
|---|---|---|
| Halogen Identity | C-I > C-Br > C-Cl > C-F reactivity order generally dictates the primary reaction site. rsc.org | Reaction at C2-Br is favored over C5-Cl. |
| Catalyst/Ligand | Ligand sterics and electronics can override intrinsic substrate reactivity. acs.org | A specific ligand may sterically block the more reactive C2 position, promoting reaction at C5. |
| Catalyst Speciation | Mononuclear Pd, Pd clusters, or Pd nanoparticles can exhibit different site preferences. acs.org | Nanoparticle catalysts might favor a different reaction pathway, leading to C5 coupling. |
| Reaction Conditions | Solvent, base, temperature, and the presence/absence of ligands can invert selectivity. nih.gov | Ligand-free conditions can promote atypical selectivity. nih.gov |
Nucleophilic aromatic substitution (SNA_r_) is a key reaction pathway for electron-deficient aromatic and heteroaromatic rings. youtube.comyoutube.com The pyridine ring is inherently electron-poor, and this character is greatly amplified by the presence of two halogen atoms and a C3-sulfonamide group. This high degree of activation makes this compound highly susceptible to attack by nucleophiles.
The mechanism typically proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com Aromaticity is subsequently restored by the expulsion of the leaving group (halide).
For this specific molecule, the positions ortho and para to the ring nitrogen (C2, C6, and C4) are the most electronically activated sites for nucleophilic attack. The C2 position is particularly activated and bears an excellent leaving group (bromide). The C3-sulfonamide group will also strongly activate the adjacent C2 position. Consequently, SNA_r_ reactions are expected to occur with high regioselectivity at the C2 position, leading to the displacement of the bromide ion. The reactivity order of leaving groups in many activated SNAr systems is F > Cl ≈ Br > I, which relates to the polarization of the carbon-halogen bond in the rate-determining nucleophilic addition step. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Reactivity of the Sulfonamide Group
The sulfonamide group (-SO₂NH₂) is a critical site for chemical modifications, offering pathways for the synthesis of diverse derivatives. Its reactivity is centered around the nitrogen atom and the potential for reactions involving the sulfur atom.
One of the most common derivatization pathways is N-alkylation . This reaction involves the substitution of the hydrogen atom on the sulfonamide nitrogen with an alkyl group. The process is typically carried out in the presence of a base, which deprotonates the sulfonamide to form a more nucleophilic sulfonamidate anion. This anion then reacts with an alkylating agent, such as an alkyl halide, to yield the N-alkylated product. For instance, the reaction of a sulfonamide with an alkyl bromide in the presence of a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF) can lead to the formation of N-alkylsulfonamides. nih.gov
Another significant derivatization is N-arylation , which introduces an aryl group onto the sulfonamide nitrogen. This transformation can be achieved through cross-coupling reactions, often catalyzed by transition metals like palladium or copper. These reactions are pivotal in constructing more complex molecular architectures.
Furthermore, the sulfonamide nitrogen can undergo acylation reactions with acylating agents such as acid chlorides or anhydrides. This leads to the formation of N-acylsulfonamides, which can serve as versatile intermediates in organic synthesis. The acidity of the sulfonamide proton facilitates these reactions, often proceeding under basic conditions. In some instances, under strongly basic conditions, double sulfonylation can occur where a second sulfonyl group is introduced at the nitrogen. nih.gov
These derivatization reactions at the nitrogen atom are crucial for the synthesis of a wide array of compounds with potentially altered biological activities and physicochemical properties.
The sulfonamide group can also participate in reactions via the formation of sulfonyl radical intermediates. These highly reactive species can be generated through various methods, including photocatalysis. acs.org Once formed, sulfonyl radicals can engage in a range of transformations, such as addition reactions to alkenes and alkynes, or cyclization reactions.
Recent advancements in photoredox catalysis have provided efficient methods for generating sulfonyl radicals from sulfonamides. acs.org These methods often involve the use of a photocatalyst that, upon excitation with light, can initiate an electron transfer process leading to the formation of the sulfonyl radical. These radicals can then be trapped by various radical acceptors to form new carbon-sulfur or other bonds. While specific studies on this compound are not prevalent, the general principles of sulfonyl radical chemistry suggest its potential to undergo such transformations. nih.govacs.org
Interplay of Substituents on Overall Molecular Reactivity
The reactivity of this compound is significantly influenced by the electronic and steric effects of the bromo and chloro substituents on the pyridine ring. These halogen atoms are electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.
The bromine atom at the 2-position and the chlorine atom at the 5-position create a specific electronic environment on the pyridine ring. The electron-withdrawing nature of these halogens, coupled with the sulfonamide group at the 3-position, makes the ring electron-deficient. This electronic profile dictates the regioselectivity of various reactions. For instance, in nucleophilic substitution reactions, the positions activated by the nitrogen and the halogen substituents will be the most likely sites of attack.
The steric hindrance imposed by the substituents also plays a role in directing the approach of reagents. The bulky bromine atom and the sulfonamide group can influence the stereochemical outcome of reactions at or near these positions. The relative positioning of these groups can lead to specific intramolecular interactions and reaction pathways, such as intramolecular cyclizations under certain conditions. nih.gov The presence of multiple halogen substituents also opens up possibilities for selective cross-coupling reactions, where one halogen may react preferentially over the other depending on the reaction conditions and catalyst used.
Based on a comprehensive review of available scientific literature, detailed experimental and theoretical data specifically for the compound This compound , as required by the outlined sections, is not available.
The requested in-depth structural and spectroscopic characterization, including single-crystal X-ray diffraction analysis, correlations with calculated geometries, advanced vibrational spectroscopy (FT-IR, Raman, SERS), and Nuclear Magnetic Resonance (NMR) spectroscopy, has not been published in the accessible scientific domain.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements for "this compound." Information exists for the parent compound, 2-bromo-5-chloropyridine (B189627), but this does not extend to the specific sulfonamide derivative requested.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Studies
Table 1: Predicted ¹H NMR Data for 2-Bromo-5-chloropyridine-3-sulfonamide
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 8.0 - 8.3 | Doublet | 2-3 |
| H-6 | 8.5 - 8.8 | Doublet | 2-3 |
| NH₂ | 7.0 - 8.0 | Broad Singlet | - |
Note: This is a predicted data table. Actual experimental values may vary.
Carbon (¹³C) NMR Investigations
Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not extensively documented. For the related 2-bromo-5-chloropyridine (B189627), the carbon signals have been assigned. The addition of a sulfonamide group at C-3 would cause a significant downfield shift for C-3 and would also affect the chemical shifts of the other carbon atoms in the pyridine (B92270) ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 140 - 143 |
| C-3 | 135 - 138 |
| C-4 | 142 - 145 |
| C-5 | 128 - 131 |
| C-6 | 150 - 153 |
Note: This is a predicted data table. Actual experimental values may vary.
Nitrogen (¹⁵N) NMR Studies for Pyridine and Sulfonamide Nitrogen
Experimental ¹⁵N NMR data for this compound is not available in the current scientific literature. Such studies would be valuable for providing direct insight into the electronic environment of the pyridine and sulfonamide nitrogen atoms. The chemical shift of the pyridine nitrogen would be influenced by the two halogen substituents and the sulfonamide group. The sulfonamide nitrogen signal would be characteristic of this functional group and could be useful for studying hydrogen bonding interactions.
Mass Spectrometry (MS) Techniques
While specific experimental mass spectra for this compound are not published, the fragmentation pattern can be predicted based on the behavior of similar sulfonamide compounds. In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion peak and its fragments. Common fragmentation pathways for aromatic sulfonamides involve the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.
Table 3: Predicted Mass Spectrometry Data for a Related Isomer, 5-bromo-2-chloropyridine-3-sulfonamide (B1526759)
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 270.89382 |
| [M+Na]⁺ | 292.87576 |
| [M-H]⁻ | 268.87926 |
| [M+NH₄]⁺ | 287.92036 |
| [M+K]⁺ | 308.84970 |
Note: This data is for the isomer 5-bromo-2-chloropyridine-3-sulfonamide and is predicted. Experimental values for this compound may differ.
Electronic Spectroscopy and Chiroptical Methods
The application of electronic spectroscopy and chiroptical methods is pertinent to chiral derivatives of this compound.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
For chiral derivatives of this compound, Electronic Circular Dichroism (ECD) spectroscopy would be a powerful tool for determining the absolute configuration of stereogenic centers. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the spatial arrangement of the atoms can be unambiguously assigned. There is currently no published research detailing the ECD analysis of chiral derivatives of this specific compound.
Optical Rotation (OR) Measurements
Optical Rotation (OR) is a fundamental technique used to measure the extent to which a chiral compound rotates plane-polarized light. For any synthesized chiral derivatives of this compound, the measurement of the specific rotation, [α]D, would be a key parameter to report, indicating the enantiopurity of the sample. As with ECD, there is no available literature reporting optical rotation data for chiral derivatives of this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. Had such studies been conducted on 2-Bromo-5-chloropyridine-3-sulfonamide, they would likely have included the following analyses:
Geometry Optimization and Conformational Analysis
This foundational step in computational analysis would determine the most stable three-dimensional arrangement of the atoms in the this compound molecule. By calculating the potential energy surface of the molecule, researchers can identify the lowest energy conformation, which corresponds to the most probable structure of the molecule. This analysis would provide key information on bond lengths, bond angles, and dihedral angles.
Electronic Structure Analysis
Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions
An MEP map provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is a key factor in stabilizing the molecule. This analysis can quantify the strength of intramolecular interactions, such as hyperconjugation, and provide insights into the nature of the chemical bonds.
Reactivity Descriptors (Electrophilicity Index, Chemical Potential, Global Hardness/Softness)
Computational chemistry provides valuable insights into the reactivity of a molecule through the calculation of various descriptors derived from Density Functional Theory (DFT). These descriptors help in predicting how a molecule will interact with other chemical species.
Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential (less negative) suggests a greater tendency to donate electrons, making the molecule more nucleophilic.
Global Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to change in its electron distribution. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to a "hard" molecule, which is typically less reactive. Softness is the reciprocal of hardness, so "soft" molecules are generally more reactive.
Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character. It is calculated using the chemical potential and hardness. Molecules are classified as strong, moderate, or marginal electrophiles based on this value, which helps in understanding their behavior in polar reactions.
Table 1: Hypothetical Reactivity Descriptors for this compound This table is for illustrative purposes only, as specific data is unavailable.
| Descriptor | Symbol | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Potential | μ | Data not available | Indicates electron-donating/accepting tendency |
| Global Hardness | η | Data not available | Measures resistance to charge transfer |
| Global Softness | S | Data not available | Indicates molecular reactivity |
| Electrophilicity Index | ω | Data not available | Quantifies electrophilic character |
Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)
Theoretical calculations are instrumental in determining the standard thermodynamic properties of molecules. Using statistical thermodynamics combined with quantum mechanical calculations (like DFT), it is possible to predict properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). These values are crucial for determining the stability of the molecule and the spontaneity and feasibility of chemical reactions in which it participates. For this compound, these calculations would help predict its behavior under various temperature and pressure conditions and assess the energy changes associated with its synthesis or transformation.
Table 2: Hypothetical Thermodynamic Properties of this compound This table is for illustrative purposes only, as specific data is unavailable.
| Thermodynamic Property | Symbol | Calculated Value | Significance |
|---|---|---|---|
| Standard Enthalpy of Formation | ΔH°f | Data not available | Heat absorbed or released during formation |
| Standard Molar Entropy | S° | Data not available | Measure of molecular disorder |
| Standard Gibbs Free Energy of Formation | ΔG°f | Data not available | Indicates stability relative to its elements |
Reaction Mechanism Elucidation via Computational Methods
Computational methods are a powerful tool for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. For reactions involving this compound, such as nucleophilic aromatic substitution or coupling reactions, DFT calculations could map out the step-by-step pathway. This analysis would provide insights into the reaction kinetics and the roles of catalysts, solvents, and substituent effects, guiding the optimization of synthetic procedures.
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and Optical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules. It allows for the calculation of electronic absorption spectra (UV-Vis), which is fundamental to understanding a molecule's color and photochemical behavior. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. For this compound, this analysis would characterize its optical properties and predict its behavior upon interaction with light, which is relevant for applications in materials science and photochemistry.
Table 3: Hypothetical TD-DFT Results for this compound This table is for illustrative purposes only, as specific data is unavailable.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | Data not available | Wavelength of strongest light absorption |
| Excitation Energy (eV) | Data not available | Energy required for electronic transition |
| Oscillator Strength (f) | Data not available | Theoretical intensity of the absorption band |
| Major Orbital Contribution | Data not available | e.g., HOMO -> LUMO |
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block in Complex Molecule Construction
The structural framework of halogenated pyridine-3-sulfonamides is a key component in the synthesis of targeted, high-value molecules. A notable example is the synthesis of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a compound investigated for its potent antitumor activity. nih.gov In this synthesis, the precursor, 5-bromo-2-chloropyridine-3-sulfonyl chloride, is reacted with specific chiral amines to form the final sulfonamide product. This process highlights the role of the pyridine (B92270) sulfonamide scaffold as a foundational element for building complex, stereospecific molecules with potential therapeutic applications. The reaction demonstrates how the sulfonyl chloride intermediate, which is readily converted to the primary sulfonamide, serves as a robust platform for introducing molecular complexity. nih.gov
The synthesis of these complex molecules relies on the predictable reactivity of the sulfonyl chloride group with nucleophiles like primary and secondary amines, allowing for the construction of a diverse array of N-substituted sulfonamides.
Table 1: Synthesis of N-Substituted Pyridine-3-Sulfonamide
| Precursor | Reagent | Product | Application |
|---|---|---|---|
| 5-Bromo-2-chloropyridine-3-sulfonyl chloride | (R)-1-phenylethan-1-amine | (R)-5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | Antitumor Agent / PI3Kα Kinase Inhibitor nih.gov |
Precursor for Diverse Heterocyclic Architectures
The 2-bromo-5-chloropyridine-3-sulfonamide scaffold is an excellent starting point for generating a variety of more complex heterocyclic systems. The different reactivities of the halogen atoms and the sulfonamide group allow for sequential, site-selective reactions.
The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds. For instance, a Suzuki coupling could be employed to introduce an aryl or another heteroaryl group at the 2-position, leading to biaryl structures that are common in medicinal chemistry. Similarly, the sulfonamide moiety can be involved in cyclization reactions. The nitrogen atom, after deprotonation, can act as a nucleophile to form new rings, leading to fused heterocyclic systems. This strategic functionalization enables the transformation of the initial pyridine core into more elaborate and diverse heterocyclic architectures. imist.maacs.org
Contribution to Scaffold Diversity in Chemical Libraries
In the field of drug discovery, the generation of chemical libraries with high scaffold diversity is crucial for identifying new lead compounds. This compound is an ideal starting scaffold for combinatorial chemistry due to its multiple, orthogonally reactive sites.
Chemists can generate vast libraries of compounds from this single precursor by systematically varying the substituents at three key positions:
N-Substitution of the Sulfonamide: The primary sulfonamide group (-SO₂NH₂) can be readily alkylated, acylated, or arylated, introducing a first point of diversity. The synthesis of N-(1-phenylethyl) derivatives is a clear example of this functionalization. nih.gov
Cross-Coupling at the Bromine Site: The bromine atom at the C2 position serves as a second point of diversity. A wide array of boronic acids, stannanes, amines, or alcohols can be coupled at this site using transition-metal catalysis.
Substitution of the Chlorine Site: The chlorine atom at the C5 position provides a third, albeit less reactive, site for modification. Under more forcing conditions or with specific catalysts, it can undergo nucleophilic aromatic substitution or cross-coupling, further expanding the chemical space of the library.
This multi-directional approach allows for the rapid generation of thousands of unique compounds from a single, well-defined core, significantly contributing to scaffold diversity for high-throughput screening.
Table 2: Potential Diversification Points of the this compound Scaffold
| Position | Functional Group | Potential Reactions | Type of Diversity Introduced |
|---|---|---|---|
| C2 | Bromo | Suzuki, Heck, Stille, Sonogashira, Buchwald-Hartwig Coupling | Aryl, heteroaryl, alkyl, alkynyl, amino groups |
| C3 | Sulfonamide (-SO₂NH₂) | N-Alkylation, N-Acylation, N-Arylation | Aliphatic, aromatic, and functionalized side chains on nitrogen |
Methodologies for Late-Stage Derivatization of Complex Chemical Entities
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, often biologically active, molecules at a late step in their synthesis to fine-tune their properties. nih.govchimia.ch The this compound moiety can be introduced into a complex molecule to impart new characteristics.
For example, if a drug candidate or natural product contains a boronic acid or a similar reactive group, it can be coupled with this compound via a Suzuki reaction. This would append the chloropyridine-sulfonamide motif onto the parent molecule. The introduction of this specific fragment can alter key drug-like properties such as:
Solubility: The polar sulfonamide group can enhance aqueous solubility.
Metabolic Stability: The pyridine ring and its halogen substituents can block sites of metabolism.
Target Binding: The sulfonamide can act as a hydrogen bond donor and acceptor, potentially forming new, beneficial interactions with a biological target.
This approach avoids the need for a lengthy de novo synthesis of each new analog, accelerating the optimization of lead compounds. While specific examples utilizing this compound for LSF are not yet widely reported, the principles of photocatalytic functionalization of sulfonamides and cross-coupling reactions are well-established methodologies that enable this application. acs.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
